molecular formula C12H17NO2 B7780419 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol

Cat. No.: B7780419
M. Wt: 207.27 g/mol
InChI Key: SJAWWDJMQAUPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol is an organic compound characterized by the presence of a pyridine ring and an oxane (tetrahydropyran) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with a tetrahydropyran derivative in the presence of a catalyst such as magnesium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Tetrahydro-2H-pyran-4-yl)pyridin-2-yl]ethan-1-ol
  • 4-(Oxan-4-yl)-2-[4-(oxan-4-yl)pyridin-2-yl]pyridine

Uniqueness

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol is unique due to its specific combination of a pyridine ring and an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-(oxan-4-yl)pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-6-2-12-9-11(1-5-13-12)10-3-7-15-8-4-10/h1,5,9-10,14H,2-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAWWDJMQAUPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.